molecular formula C19H28N4O2S B5234770 N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-(2-dimethylamino-ethyl)-oxalamide

N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-(2-dimethylamino-ethyl)-oxalamide

Cat. No.: B5234770
M. Wt: 376.5 g/mol
InChI Key: GCAHRTQBCDIBAR-UHFFFAOYSA-N
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Description

“N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-dimethylamino-ethyl)-oxalamide” is a synthetic compound that features a unique combination of adamantane, thiazole, and oxalamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-dimethylamino-ethyl)-oxalamide” typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Adamantane Group: The adamantane moiety can be introduced via a Friedel-Crafts alkylation reaction using adamantane and an appropriate electrophile.

    Formation of the Oxalamide Linkage: The oxalamide linkage can be formed by reacting oxalyl chloride with the appropriate amine groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the adamantane moiety.

    Reduction: Reduction reactions could potentially target the oxalamide linkage or the thiazole ring.

    Substitution: The compound may participate in substitution reactions, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Biological Probes: The compound could be used as a probe to study biological processes.

    Drug Development:

Medicine

    Therapeutic Agents: The compound may have potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Possible use in diagnostic imaging or assays.

Industry

    Chemical Industry: Applications in the synthesis of other complex molecules.

    Pharmaceutical Industry: Use in the development and production of new drugs.

Mechanism of Action

The mechanism of action of “N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-dimethylamino-ethyl)-oxalamide” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-dimethylamino-ethyl)-carbamate
  • N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-dimethylamino-ethyl)-urea

Uniqueness

The uniqueness of “N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-dimethylamino-ethyl)-oxalamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2S/c1-23(2)4-3-20-16(24)17(25)22-18-21-15(11-26-18)19-8-12-5-13(9-19)7-14(6-12)10-19/h11-14H,3-10H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAHRTQBCDIBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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